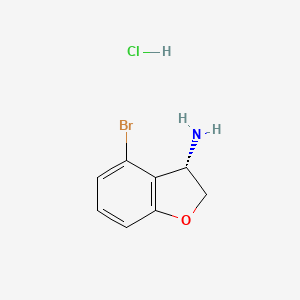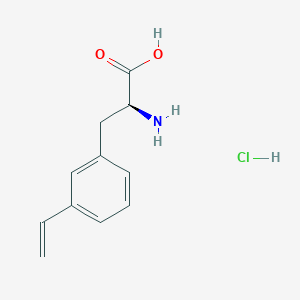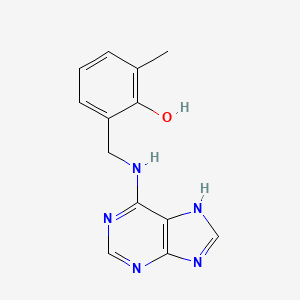
2-(((9H-Purin-6-yl)amino)methyl)-6-methylphenol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PI-55, also known as 6-(2-hydroxy-3-methylbenzylamino)purine, is a cytokinin receptor inhibitor. It exhibits structural similarity to 6-benzylaminopurine, a well-known cytokinin. PI-55 competitively inhibits the binding of cytokinins to specific receptors in plants, such as CRE1/AHK4 and AHK3 in Arabidopsis .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of PI-55 involves the reaction of 6-chloropurine with 2-hydroxy-3-methylbenzylamine under specific conditions. The reaction typically occurs in a solvent like dimethyl sulfoxide (DMSO) with a base such as potassium carbonate to facilitate the nucleophilic substitution reaction .
Industrial Production Methods: Industrial production of PI-55 follows similar synthetic routes but on a larger scale. The process involves optimizing reaction conditions to maximize yield and purity. The product is then purified using techniques like recrystallization or chromatography to achieve the desired quality .
Chemical Reactions Analysis
Types of Reactions: PI-55 primarily undergoes substitution reactions due to the presence of the purine ring and the benzylamine group. It can also participate in oxidation and reduction reactions under specific conditions .
Common Reagents and Conditions:
Substitution Reactions: Typically involve nucleophiles like amines or thiols in solvents such as DMSO or ethanol.
Oxidation Reactions: Can be carried out using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction Reactions: Often involve reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions with different nucleophiles can yield various substituted purine derivatives .
Scientific Research Applications
Mechanism of Action
PI-55 exerts its effects by competitively inhibiting the binding of natural cytokinins to their receptors. It binds to the cytokinin receptors CRE1/AHK4 and AHK3 in Arabidopsis, preventing the activation of cytokinin signaling pathways. This inhibition leads to reduced cytokinin activity, affecting processes like cell division and growth .
Comparison with Similar Compounds
6-Benzylaminopurine: A cytokinin that promotes cell division and growth.
2-Chloro-6-(3-methoxyphenyl)aminopurine (INCYDE): Another cytokinin analogue used to study cytokinin signaling.
PI-55’s uniqueness lies in its ability to act as a cytokinin antagonist, making it a valuable tool for studying cytokinin signaling and its effects on plant growth and development .
Properties
IUPAC Name |
2-methyl-6-[(7H-purin-6-ylamino)methyl]phenol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H13N5O/c1-8-3-2-4-9(11(8)19)5-14-12-10-13(16-6-15-10)18-7-17-12/h2-4,6-7,19H,5H2,1H3,(H2,14,15,16,17,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYHDZSQXAKLVHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)CNC2=NC=NC3=C2NC=N3)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H13N5O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.28 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
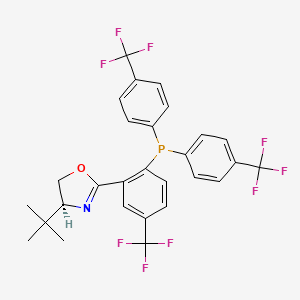
![4-[2,5-didecoxy-4-(4-formylphenyl)phenyl]benzaldehyde](/img/structure/B8145064.png)
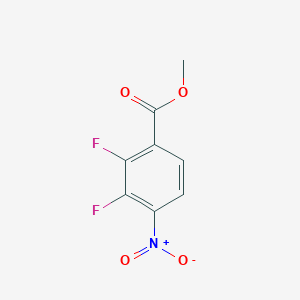
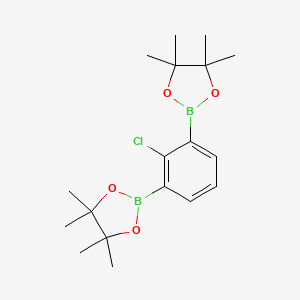
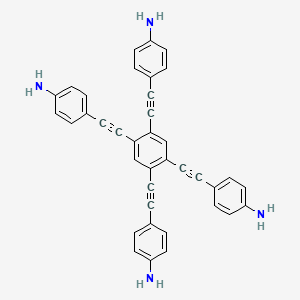

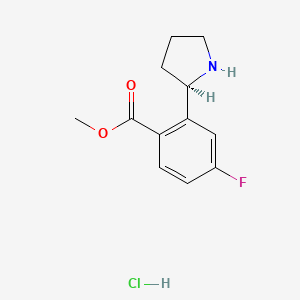
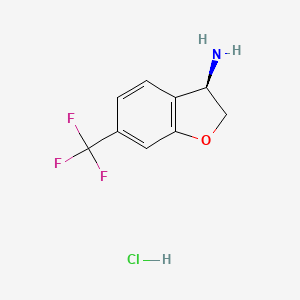
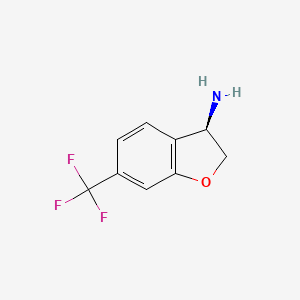

![4,10-dibromo-7,7-bis(6-bromohexyl)-3,11-dithiatricyclo[6.3.0.02,6]undeca-1(8),2(6),4,9-tetraene](/img/structure/B8145121.png)
![5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepine dihydrochloride](/img/structure/B8145129.png)
